
1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chloro-4-methoxyphenyl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one is a chemical compound with potential applications in scientific research. This compound is also known as CEP-26401 and is synthesized using a specific method. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Antimicrobial and Antifungal Functionality : A study on a similar compound showed favorable antimicrobial activities against bacteria and fungi, resembling the efficacy of reference antimicrobial agents. This study highlights the potential of pyrazine derivatives in combating microbial infections (Okasha et al., 2022).
Anticoccidial and Antimicrobial Activity
- Coccidiostatic Properties : Research on pyran derivatives demonstrated significant activity as coccidiostats, suggesting their potential in the treatment of coccidiosis in chickens, in addition to exhibiting general antimicrobial properties (Georgiadis, 1976).
Antidepressant Activities
- Potential in Depression Treatment : Pyrazoline derivatives have shown to reduce immobility times in animal models, indicating their antidepressant effects. The study suggests that certain substitutions on the pyrazoline ring can enhance antidepressant activity, pointing towards the therapeutic potential of these compounds in managing depression (Palaska et al., 2001).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Pyranopyrazole derivatives were found to be effective in inhibiting corrosion of mild steel in an acidic environment. The efficiency of these inhibitors increased with concentration, highlighting their utility in protecting metals from corrosion (Yadav et al., 2016).
Synthesis and Bioactivity
- Synthesis and Antioxidant Activity : A study on the synthesis of pyrazoline derivatives emphasized their strong antioxidant activities, as well as antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds also displayed toxicity in a brine shrimp lethality test, suggesting their potential in drug development (Khotimah et al., 2018).
Cytotoxicity Against Cancer Cells
- Anticancer Potential : Pyrazole and pyrazolopyrimidine derivatives were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in cancer therapy (Hassan et al., 2014).
Propiedades
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c1-27-17-7-5-15(13-16(17)22)25-11-10-24-20(21(25)26)23-9-8-14-4-6-18(28-2)19(12-14)29-3/h4-7,10-13H,8-9H2,1-3H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGJVBLOBHDAIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,3-Dichlorophenyl)formamido]propanoic acid](/img/structure/B2354566.png)

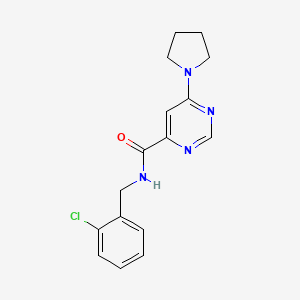
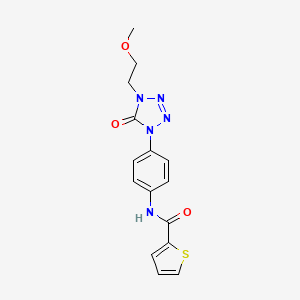
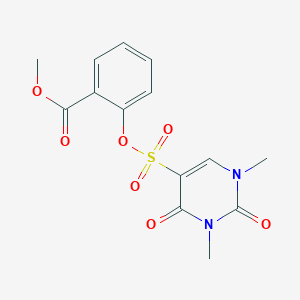
![4-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2354575.png)
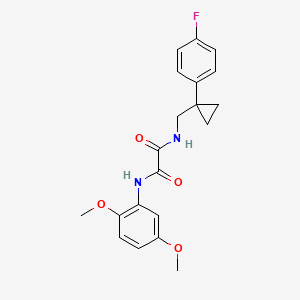
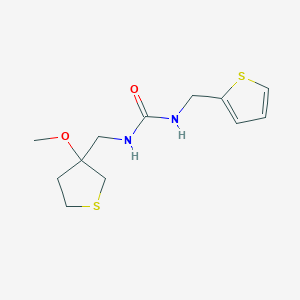

![2-(2-methyl-1H-indol-3-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxoacetamide](/img/structure/B2354584.png)
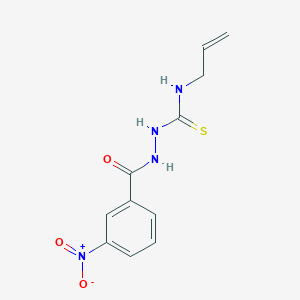
![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2354587.png)
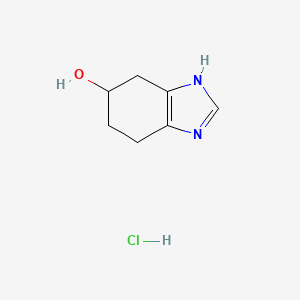
![2-[3,5-Dihydroxy-2-[[2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
